2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]acetic acid
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Overview
Description
2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]acetic acid is a complex organic compound with significant applications in various scientific fields Its molecular structure includes a nitro group, a trifluoromethyl group, and an anilino group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]acetic acid typically involves multiple steps. One common method starts with the nitration of 2-methyl-4-(trifluoromethyl)aniline to introduce the nitro group. This is followed by the reaction with chloroacetic acid under basic conditions to form the final product. The reaction conditions often require controlled temperatures and the use of solvents like acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]acetic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-nitro-4-(trifluoromethyl)benzoate: Shares similar structural features but differs in its ester functional group.
2-Nitro-4-(trifluoromethyl)phenol: Another related compound with a phenolic hydroxyl group instead of the acetic acid moiety.
Uniqueness
2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]acetic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and trifluoromethyl groups enhances its potential for diverse applications in research and industry .
Properties
IUPAC Name |
2-[N-methyl-2-nitro-4-(trifluoromethyl)anilino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O4/c1-14(5-9(16)17)7-3-2-6(10(11,12)13)4-8(7)15(18)19/h2-4H,5H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIKUGYZTHXKJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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